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Compound of Interest

Compound Name: Lycopene

Cat. No.: B016060

For Researchers, Scientists, and Drug Development Professionals

The escalating interest in lycopene for its potent antioxidant properties and potential
therapeutic applications necessitates a clear understanding of efficient extraction
methodologies from various tomato cultivars. The selection of both the tomato variety and the
extraction technique significantly impacts the final yield and purity of lycopene, thereby
influencing research outcomes and the economic viability of commercial production. This guide
provides an objective comparison of lycopene extraction efficiencies across different tomato
cultivars, supported by experimental data and detailed protocols for key extraction methods.

Data Presentation: Lycopene Yield Comparison

The following tables summarize quantitative data on lycopene content and extraction yields
from various tomato cultivars using different extraction methods. It is important to note that the
data is collated from multiple studies, and direct comparisons should be made with caution due
to variations in experimental conditions, such as solvent composition, temperature, and
duration of extraction.

Table 1: Lycopene Content in Different Tomato Cultivars (Fresh Weight)
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Lycopene Content (mg/kg

Tomato Cultivar

Fresh Weight)

Reference

HLT-F71 (High Lycopene) 148.7

Nemador 72.2

Kalvert (High Lycopene) 167.1-170.1 [1]
ISI-24424 (High Lycopene) 170.1 [1]

63.0 - 155.0 (range across

Daniela F1 ) [2]
studies)
63.0 - 155.0 (range across

Lemance F1 _ [2]
studies)

Early Fire 140.5 [2]

Unspecified Jordanian Vine

218.74 (from waste)

[3]

Table 2: Comparison of Lycopene Extraction Yield by Method
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Extraction Solvent/Enzym Lycopene
Tomato Source ] Reference
Method e Yield
Unspecified Simple Solvent Hexane:Acetone
) 2.78 mg/100g [4]
Tomato Extraction (3:1)
- ] Pectinase +
Unspecified Enzyme-Aided
) Hexane:Acetone  6.89 mg/100g [4]
Tomato Extraction
(3:2)
Tomato Conventional
Processing Solvent Hexane 608.94 mg/kg [5]
Waste Extraction
Tomato Conventional
Processing Solvent Ethyl Acetate 320.35 mg/kg [5]
Waste Extraction
Tomato Conventional
Processing Solvent Ethanol 284.53 mg/kg [5]
Waste Extraction
Tomato -
. Supercritical
Processing ) COo2 728.98 mg/kg [5]
CO2 Extraction
Waste
Optimized n-Hexane-

Tomato Peels

Solvent Mixture

Ethanol-Acetone

>90% recovery

[6]

Tomato Pomace

Optimized
Solvent

Extraction

Ethyl Acetate

8.76 mg/g (Dry
Weight)

[7]

Table 3: Lycopene Content in Raw Tomato Varieties (Dry Weight Basis)

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://scispace.com/pdf/extraction-and-characterization-of-lycopene-from-tomato-and-3fhpyqdpog.pdf
https://scispace.com/pdf/extraction-and-characterization-of-lycopene-from-tomato-and-3fhpyqdpog.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://www.mdpi.com/1420-3049/25/9/2038
https://journal.pan.olsztyn.pl/pdf-168233-92069?filename=Optimization%20of%20Lycopene.pdf
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

. Lycopene Content
Tomato Cultivar ] Reference
(mg/100g Dry Weight)

Roma 151.1 [8]
Cherry 124.0 [8][9]
On-the-vine 86.2 [8]
Truss Lower than Roma 9]
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General workflow for lycopene extraction from tomatoes.

Experimental Protocols
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Detailed methodologies for the key extraction techniques are provided below. These protocols
are synthesized from various research articles and represent common practices in the field.

Conventional Solvent Extraction (CSE)

This method relies on the use of organic solvents to dissolve and extract lycopene from the
tomato matrix.

Protocol:

o Sample Preparation: Select ripe, uniformly colored tomatoes of the desired cultivar. Wash
the tomatoes thoroughly with distilled water and dry them. Homogenize the tomatoes into a
fine pulp using a blender.

e Solvent Addition: Weigh a specific amount of the tomato pulp (e.g., 10 g) and place itin a
conical flask. Add a solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/iv/v), at a
specific solid-to-solvent ratio (e.g., 1:10 w/v).

o Extraction: Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for a
defined period (e.g., 1-3 hours) at room temperature, protected from light.

o Separation: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the
filtrate containing the lycopene extract.

 Purification: Evaporate the solvent from the filtrate under a vacuum at a low temperature
(e.g., 40°C) using a rotary evaporator to obtain the crude lycopene extract.

» Quantification: Dissolve the crude extract in a known volume of a suitable solvent (e.qg.,
hexane) and determine the lycopene concentration using a UV-Vis spectrophotometer at
503 nm or by High-Performance Liquid Chromatography (HPLC).
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Workflow for Conventional Solvent Extraction of Lycopene.

Enzyme-Assisted Extraction (EAE)

This technique utilizes enzymes to break down the plant cell walls, facilitating the release of
lycopene and enhancing extraction efficiency.

Protocol:
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Sample Preparation: Prepare homogenized tomato pulp as described for CSE.

Enzymatic Pre-treatment: Suspend the tomato pulp in a buffer solution with an optimal pH for
the chosen enzyme (e.g., acetate buffer, pH 4.5). Add a specific concentration of a cell wall-
degrading enzyme, such as pectinase or cellulase (e.g., 1-2% w/w). Incubate the mixture in
a shaking water bath at a controlled temperature (e.g., 40-50°C) for a specific duration (e.qg.,
2-4 hours) to allow for enzymatic digestion.

Solvent Extraction: After enzymatic treatment, add the organic solvent mixture (e.g.,
hexane:acetone) and proceed with the extraction, separation, and purification steps as
outlined in the CSE protocol.

Quantification: Determine the lycopene concentration using spectrophotometry or HPLC.

Homogenized
Tomato Pulp

.

Add Enzyme Solution
(e.g., Pectinase in Buffer)

Incubate with Agitation
(e.g., 45°C, 2-4 hours)

Add Extraction Solvent

Proceed with Solvent
Extraction Protocol
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Workflow for Enzyme-Assisted Extraction of Lycopene.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The
collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass
transfer, leading to higher extraction yields in shorter times.

Protocol:
o Sample Preparation: Prepare homogenized tomato pulp as described for CSE.

e Sonication: Place the tomato pulp and solvent mixture in a vessel and immerse the tip of an
ultrasonic probe into the mixture. Alternatively, place the vessel in an ultrasonic bath. Apply
ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W) for a
defined period (e.g., 15-30 minutes). The temperature should be controlled during sonication
to prevent lycopene degradation.

o Post-Sonication: After sonication, follow the separation, purification, and quantification steps
as described in the CSE protocol.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction
solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it
to effuse through solids like a gas and dissolve materials like a liquid.

Protocol:

o Sample Preparation: Fresh tomatoes are typically freeze-dried and then ground into a fine
powder to maximize the surface area for extraction.

» Extraction: The tomato powder is packed into an extraction vessel. Supercritical CO2, heated
and pressurized to the desired conditions (e.g., 40-80°C and 200-400 bar), is then passed
through the vessel. A co-solvent, such as ethanol, may be added to the CO2 to enhance the
solubility of lycopene.
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o Separation: The lycopene-rich supercritical fluid then flows into a separator where the
pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and
the lycopene to precipitate.

o Collection and Quantification: The precipitated lycopene is collected, and the CO2 can be
recycled. The extracted lycopene is then quantified using standard analytical techniques.

Concluding Remarks

The choice of tomato cultivar is a primary determinant of the potential lycopene yield, with
high-lycopene varieties offering a significant advantage. However, the extraction methodology
employed is equally critical in maximizing the recovery of this valuable carotenoid. While
conventional solvent extraction is a well-established method, advanced techniques such as
enzyme-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction
offer higher efficiencies, reduced solvent consumption, and shorter processing times. For
researchers and professionals in drug development, the selection of an appropriate extraction
method will depend on factors such as the desired purity of the lycopene extract, scalability of
the process, and environmental considerations. The data and protocols presented in this guide
provide a foundation for making informed decisions in the pursuit of efficient and effective
lycopene extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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